molecular formula C16H21FN2O2 B11818973 Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Cat. No.: B11818973
M. Wt: 292.35 g/mol
InChI Key: MXXHIMMQMBVVGB-UHFFFAOYSA-N
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Description

    Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate: is a synthetic compound with a complex structure. It belongs to the class of piperidine derivatives.

  • The compound’s name provides information about its substituents: benzyl group, cyclopropylamino moiety, fluorine atom, and carboxylate functional group.
  • It has potential applications in various fields due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.

      Reaction Conditions: The synthesis likely involves reactions such as amine coupling, fluorination, and carboxylation.

      Industrial Production: Industrial-scale production methods may involve efficient and scalable processes to yield high-purity material.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

      Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties, bioavailability, and potential therapeutic applications.

      Industry: Evaluate its use in materials science, catalysis, or as a precursor for drug development.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific molecular targets.
    • Molecular Targets: Investigate receptors, enzymes, or transporters relevant to its function.

      Pathways: Explore signaling pathways affected by its interaction.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to related compounds.

      Similar Compounds: While I don’t have specific names, explore other piperidine derivatives, fluorinated compounds, or carboxylates.

    Remember that this compound’s detailed studies might be limited due to its recent emergence. Researchers continue to explore its properties and applications. For further specifics, consult scientific literature and databases

    Properties

    IUPAC Name

    benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MXXHIMMQMBVVGB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H21FN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    292.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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